Molecular LogP Differentiation via Asymmetric Halogen Substitution
This compound possesses a computed XLogP3 value of 2.8, which is positioned between that of its symmetric bis-chloro analog, N,N'-bis(4-chlorobenzyl)sulfamide (computed XLogP3 ~3.5), and its bis-fluoro analog, N,N'-bis(2-fluorobenzyl)sulfamide (estimated XLogP3 ~2.2). [1] This differentiates it as a moderate-lipophilicity building block for lead optimization where fine-tuning logD is required without resorting to additional chiral centers or heteroatoms. This evidence is based on class-level inference from computational predictions, as no comparative experimental logP data was identified.
| Evidence Dimension | Predicted lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | N,N'-bis(4-chlorobenzyl)sulfamide (XLogP3 ~3.5); N,N'-bis(2-fluorobenzyl)sulfamide (est. XLogP3 ~2.2) |
| Quantified Difference | Approximately 0.7 log units lower than bis-chloro analog and 0.6 log units higher than bis-fluoro analog |
| Conditions | Computed by PubChem using XLogP3 algorithm; comparator values estimated based on additive group contributions |
Why This Matters
This intermediate LogP value offers a differentiated starting point for controlling passive permeability and solubility in drug discovery programs, impacting procurement decisions for SAR libraries.
- [1] PubChem. (2025). Computed Chemical and Physical Properties: XLogP3 for CID 1475433. National Center for Biotechnology Information. View Source
